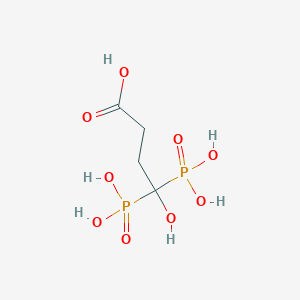
Butanoic acid, 4-hydroxy-4,4-diphosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-4,4-diphosphonobutanoic acid is an organophosphorus compound with the molecular formula C₄H₁₀O₉P₂ This compound is characterized by the presence of two phosphonic acid groups and a hydroxyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,4-diphosphonobutanoic acid typically involves the reaction of butanoic acid derivatives with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
Butanoic acid derivative+Phosphorous acid+Formaldehyde→4-Hydroxy-4,4-diphosphonobutanoic acid
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-4,4-diphosphonobutanoic acid involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes. The purity of the final product is ensured through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4,4-diphosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphonic acid groups can be reduced to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphosphonobutanoic acid.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted 4-hydroxy-4,4-diphosphonobutanoic acid derivatives.
Scientific Research Applications
4-Hydroxy-4,4-diphosphonobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential use in the treatment of bone diseases due to its ability to bind to hydroxyapatite.
Industry: Utilized in the formulation of detergents and water treatment chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-4,4-diphosphonobutanoic acid involves its interaction with specific molecular targets, such as enzymes and mineral surfaces. The phosphonic acid groups can form strong bonds with metal ions, making it an effective chelating agent. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group also plays a role in its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphosphonobutanoic acid: Lacks the hydroxyl group present in 4-hydroxy-4,4-diphosphonobutanoic acid.
4-Hydroxy-4-phosphonobutanoic acid: Contains only one phosphonic acid group.
4-Hydroxy-4,4-diphosphonopentanoic acid: Has an additional carbon in the backbone.
Uniqueness
4-Hydroxy-4,4-diphosphonobutanoic acid is unique due to the presence of both hydroxyl and diphosphonate groups, which confer distinct chemical and biological properties. Its ability to chelate metal ions and inhibit enzymes makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
70794-95-5 |
|---|---|
Molecular Formula |
C4H10O9P2 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
4-hydroxy-4,4-diphosphonobutanoic acid |
InChI |
InChI=1S/C4H10O9P2/c5-3(6)1-2-4(7,14(8,9)10)15(11,12)13/h7H,1-2H2,(H,5,6)(H2,8,9,10)(H2,11,12,13) |
InChI Key |
HMRDIZPIGAPVHB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















